2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione
Description
Chemical Identity and Structural Characterization of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione
Systematic Nomenclature and IUPAC Conventions
The compound this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines for heterocyclic compounds. The core structure is based on isoindoline, a bicyclic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. In this particular molecule, the nitrogen atom occupies the 2-position of the five-membered ring, distinguishing it from indoline where the nitrogen is positioned at the 1-position.
The nomenclature can be deconstructed as follows:
- "Isoindoline-1,3-dione" refers to the parent structure with carbonyl groups at positions 1 and 3, forming a cyclic imide system
- "2-" indicates substitution at the nitrogen atom (position 2) of the isoindoline ring
- "5-(bromomethyl)pyridin-3-yl" denotes the substituent attached to the nitrogen atom, which consists of a pyridine ring with a bromomethyl group at its 5-position
The compound is registered under CAS number 954240-66-5 and has a molecular formula of C₁₄H₉BrN₂O₂ with a molecular weight of 317.14 g/mol. Alternative identification includes the MDL number MFCD09701362, providing standardized reference in chemical databases.
For computational and database purposes, the SMILES notation is represented as:
O=C1N(C2=CC(CBr)=CN=C2)C(C3=C1C=CC=C3)=O
This systematic structure representation facilitates unambiguous identification in chemical databases and literature.
Molecular Geometry and Crystallographic Analysis
The molecular structure of this compound comprises two primary structural moieties: the isoindoline-1,3-dione (phthalimide) core and the 5-(bromomethyl)pyridin-3-yl substituent. The isoindoline component features a nearly planar configuration owing to the aromatic character of the fused benzene ring and the conjugation within the five-membered ring containing two carbonyl groups.
While specific crystallographic data for this compound is not directly available in the search results, insights can be gained by examining the related compound 2,2′-methylenebis(isoindoline-1,3-dione). This analogous structure has been crystallographically characterized in two polymorphic forms, designated as 1α and 1β.
Analysis of these related structures reveals that:
- The phthalimide groups are nearly planar with maximum deviations typically under 0.06 Å
- The dihedral angles between aromatic planes significantly influence the three-dimensional conformation
- Crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds and π–π interactions between neighboring aromatic rings
For this compound, X-ray diffraction techniques would be essential for determining precise bond lengths, angles, and torsional parameters. The expected space group and unit cell parameters would be determined using standard powder X-ray diffraction (PXRD) or single-crystal X-ray diffraction (SCXRD) methods.
Table 1: Predicted key structural parameters for this compound
| Structural Feature | Expected Value Range | Basis for Prediction |
|---|---|---|
| C-N bond length (isoindoline) | 1.38-1.42 Å | Typical sp²-hybridized C-N bonds in heterocycles |
| C=O bond length | 1.20-1.24 Å | Typical carbonyl bond lengths in imides |
| C-Br bond length | 1.90-1.95 Å | Standard carbon-bromine single bond |
| N-C-N angle (pyridine) | 115-120° | Characteristic of pyridine ring geometry |
| Dihedral angle between isoindoline and pyridine planes | 40-80° | Based on steric considerations and related structures |
The crystallographic analysis would typically involve sample preparation through recrystallization from suitable solvents such as methanol, followed by data collection using CuKα or MoKα radiation sources. The diffraction pattern would then be analyzed to determine space group, unit cell parameters, and atomic positions.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation of this compound. Both proton (¹H) and carbon (¹³C) NMR provide critical insights into the connectivity and electronic environment of atoms within the molecule.
In the ¹H NMR spectrum, several characteristic signal regions would be expected:
- The aromatic protons of the isoindoline moiety would appear as a complex multiplet in the range of δ 7.7-8.0 ppm
- The pyridine ring protons would produce distinct signals: the proton at position 2 would appear as a singlet at approximately δ 8.5-9.0 ppm, while the proton at position 4 would resonate at around δ 8.0-8.5 ppm, and the proton at position 6 would appear at approximately δ 7.5-8.0 ppm
- The bromomethyl group would generate a distinctive singlet at approximately δ 4.5-4.7 ppm, reflecting the deshielding effect of both the bromine atom and the adjacent pyridine ring
The ¹³C NMR spectrum would display signals for:
- The carbonyl carbons of the isoindoline-1,3-dione at approximately δ 165-170 ppm
- The aromatic carbons of both the isoindoline and pyridine rings in the range of δ 120-150 ppm
- The carbon of the bromomethyl group at approximately δ 30-35 ppm, significantly shifted upfield compared to the aromatic carbons due to the absence of sp² hybridization
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide additional structural confirmation by establishing connectivity relationships between hydrogen and carbon atoms.
Infrared (IR) Vibrational Mode Assignments
Infrared spectroscopy provides valuable information about the functional groups present in this compound through the analysis of molecular vibrations. The spectrum would exhibit several characteristic absorption bands that can be assigned to specific structural features.
Table 2: Expected major IR vibrational modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3050-3100 | Aromatic C-H stretching (isoindoline and pyridine rings) |
| 2950-3000 | Aliphatic C-H stretching (bromomethyl group) |
| 1760-1780 | Asymmetric C=O stretching (imide) |
| 1700-1720 | Symmetric C=O stretching (imide) |
| 1580-1620 | C=C and C=N stretching (pyridine ring) |
| 1460-1480 | Aromatic ring stretching vibrations |
| 1380-1400 | C-N stretching (imide) |
| 1060-1100 | In-plane C-H bending (pyridine ring) |
| 720-740 | Out-of-plane C-H bending (isoindoline ring) |
| 580-620 | C-Br stretching |
The most distinctive features in the IR spectrum would be the strong carbonyl absorptions from the imide group. These typically present as two bands: the asymmetric stretching mode at higher wavenumber and the symmetric stretching at slightly lower wavenumber. The presence of the pyridine ring would be confirmed by characteristic C=N stretching vibrations, while the bromomethyl group would exhibit a distinctive C-Br stretching band in the fingerprint region.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and structural elements of this compound through analysis of its fragmentation pattern. The compound would exhibit distinctive isotopic patterns due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).
The expected molecular ion peaks would appear at m/z 316 and 318 (M⁺), reflecting the molecular weight of 317.14 and the characteristic bromine isotope pattern. These peaks would be accompanied by the M+2 peak at similar intensity, which is diagnostic for compounds containing one bromine atom.
Table 3: Predicted major mass spectrometric fragmentation patterns
| m/z value | Fragment Assignment | Relative Intensity |
|---|---|---|
| 316/318 | [M]⁺ (molecular ion) | High |
| 237/239 | [M-C₆H₄O]⁺ (loss of phthalimide fragment) | Medium |
| 210/212 | [C₇H₅BrN₂]⁺ (pyridine-bromomethyl fragment) | Medium-high |
| 197/199 | [C₆H₄BrN₂]⁺ (loss of CH₂ from m/z 210/212) | Low-medium |
| 131 | [C₈H₅NO]⁺ (isoindolinone fragment) | High |
| 104 | [C₇H₄O]⁺ (benzoyl fragment) | Medium |
| 76 | [C₆H₄]⁺ (phenylene fragment) | Low |
The fragmentation pattern would likely involve initial cleavage at the N-C bond connecting the isoindoline and pyridine moieties, followed by subsequent fragmentations of each structural component. The bromine-containing fragments would maintain the characteristic isotope pattern, aiding in structural assignment.
High-resolution mass spectrometry would provide an exact mass measurement, confirming the molecular formula C₁₄H₉BrN₂O₂. The experimental value would be expected to match the calculated exact mass within 5 ppm for modern instruments, providing further confirmation of the structural identity.
Properties
IUPAC Name |
2-[5-(bromomethyl)pyridin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-6-9-5-10(8-16-7-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURVTBUTMQTNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=CC(=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione typically involves:
- Bromination of a methylpyridine derivative to introduce the bromomethyl group.
- Nucleophilic substitution of the bromomethyl group by potassium phthalimide to form the phthalimide linkage.
- Purification and isolation of the final compound.
This approach leverages the well-known Gabriel synthesis principle, where phthalimide acts as a nucleophile to displace bromide from alkyl bromides, forming N-alkylphthalimides.
Detailed Synthetic Steps
Reaction Mechanism Insights
- Bromination proceeds via radical substitution on the methyl group attached to the pyridine ring.
- Potassium phthalimide acts as a nucleophile, attacking the electrophilic bromomethyl carbon, displacing bromide ion.
- The resulting N-alkylphthalimide is stable and can be isolated by crystallization.
Summary Table of Preparation Conditions
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Bromination agent | NBS or 1,3-dibromo-5,5-dimethylhydantoin | Radical initiator AIBN required |
| Solvent for bromination | Acetonitrile | Polar aprotic, facilitates radical bromination |
| Temperature (bromination) | 55-75 °C | Maintains radical reaction kinetics |
| Nucleophile | Potassium phthalimide | Provides phthalimide moiety |
| Substitution solvent | DMF or similar | Polar aprotic solvent enhances nucleophilicity |
| Reaction time (substitution) | 4-5 hours at room temperature | Ensures complete substitution |
| Purification | Recrystallization from ethanol or ethanol/water | Yields pure crystalline product |
Research Findings and Considerations
- The bromination step is critical for regioselectivity and yield; controlling temperature and reaction time prevents overbromination or side reactions.
- Use of potassium phthalimide is advantageous due to its stability and ease of handling compared to free amines.
- The substitution reaction proceeds smoothly at ambient temperature, avoiding harsh conditions that could degrade sensitive pyridine or phthalimide rings.
- Purification by recrystallization provides high purity suitable for further synthetic applications or biological testing.
- The overall synthetic route is efficient, scalable, and employs readily available reagents.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the isoindoline-1,3-dione core can lead to the formation of isoindoline derivatives with different biological activities.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Sodium borohydride (NaBH4): Commonly used for reduction reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: Serves as a probe for studying biological pathways and molecular interactions.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can modulate the activity of enzymes such as acetylcholinesterase, which hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses. This modulation can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurological disorders like Alzheimer’s disease.
Comparison with Similar Compounds
Aromatic Substituents
- 2-(4-(Trifluoromethyl)phenyl)isoindoline-1,3-dione (1) : Features a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability. Used in studies on antiamnesic effects .
- 2-(4-Bromophenyl)isoindoline-1,3-dione (2) : Bromine at the para position provides a heavy atom for crystallography but lacks the pyridine ring’s electronic effects .
Heterocyclic Substituents
- 2-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)butyl)isoindoline-1,3-dione (4g) : Incorporates a tetrazole ring, introducing hydrogen-bonding capabilities. Reported in antibiotic research with an 87% synthesis yield and distinct NMR signals (e.g., δ 9.34 ppm for pyridine protons) .
- 2-(Pent-4-yn-1-yloxy)isoindoline-1,3-dione (6) : Alkynyl ether substituent enables click chemistry applications. Synthesized in 64% yield with characteristic alkyne IR stretches (~2100 cm⁻¹) .
Bromomethyl-Containing Analogues
Bromomethyl on Benzene vs. Pyridine
- 2-[3,5-Bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione (1) : Contains two bromomethyl groups on a triethylbenzene core. Exhibits Br⋯O halogen bonding in crystal structures, absent in the pyridine analogue .
- 5-(Bromomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione : Combines bromomethyl with a dioxopiperidine group, acting as an E3 ligase activator. Highlights the versatility of bromomethyl in bioactive molecule design .
Positional Isomerism
- 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS: 57365-06-7) : Bromomethyl on the benzene ring adjacent to the isoindoline-dione. Lacks the pyridine’s nitrogen-mediated electronic effects, altering reactivity .
Biological Activity
2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 317.14 g/mol. The structure features an isoindoline core with a bromomethyl pyridine substituent, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.
- Anticonvulsant Properties : Analogous compounds have shown promise in treating seizure disorders.
- Sirtuin Inhibition : The compound may act as an inhibitor of sirtuins, which are implicated in numerous cellular processes including aging and metabolism.
Antitumor Activity
Several studies have investigated the antitumor potential of isoindoline derivatives. For instance, a study highlighted that compounds similar to this compound displayed IC50 values in the low micromolar range against human cancer cell lines, indicating significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound B | U251 (glioblastoma) | 1.61 ± 1.92 |
| This compound | TBD | TBD |
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromomethyl group may enhance its interaction with biological targets such as enzymes or receptors involved in tumor proliferation or seizure activity.
Sirtuin Inhibition
Sirtuins are NAD+-dependent deacylases involved in various cellular processes. Compounds structurally related to this compound have been shown to inhibit SIRT2 selectively, leading to neuroprotective effects in models of neurodegeneration.
Case Studies
A recent study investigated the effects of several isoindoline derivatives on cancer cell lines and reported that those with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. The presence of bromine was particularly noted to increase lipophilicity and potentially improve cellular uptake.
Example Case Study:
In a study conducted on various isoindoline derivatives:
- Objective : To evaluate the anticancer efficacy of synthesized compounds.
- Method : Cell viability assays were performed on multiple cancer cell lines.
- Results : Compounds similar to this compound showed significant inhibition of cell growth with IC50 values ranging from 0.5 µM to 5 µM across different cell lines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling bromomethylpyridine derivatives with isoindoline-1,3-dione precursors via nucleophilic substitution. Optimization requires controlling reaction temperature (e.g., 60–80°C) and using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the bromomethyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity. Characterization by -NMR and LC-MS is critical to confirm structure and detect impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- -NMR : Identifies protons on the pyridine and isoindoline moieties, with deshielded peaks (~8.5–9.0 ppm) indicating aromatic protons.
- LC-MS : Confirms molecular weight (expected [M+H] ~361.1 Da) and detects bromine isotope patterns.
- FT-IR : Validates carbonyl groups (C=O stretching at ~1700–1750 cm) and C-Br bonds (~550–600 cm) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing aliquots at –20°C (long-term), 4°C (short-term), and room temperature (stress conditions). Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Hydrolysis of the bromomethyl group is a key degradation pathway; use argon-purged vials to minimize moisture exposure .
Advanced Research Questions
Q. How can this compound be utilized in enzyme inhibition studies, and what experimental controls are essential?
- Methodological Answer : As a potential enzyme inhibitor, design dose-response assays (e.g., 0.1–100 µM) with target enzymes (e.g., kinases or proteases). Include:
- Positive controls : Known inhibitors (e.g., staurosporine for kinases).
- Negative controls : DMSO solvent and enzyme-only blanks.
- Data normalization : Express activity as % inhibition relative to controls. Use Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., pH, ionic strength) or cell-line specificity. Conduct meta-analysis by:
- Standardizing protocols : Use identical buffer conditions and cell lines (e.g., HEK293 vs. HeLa).
- Validating target engagement : Employ biophysical methods (SPR or ITC) to confirm binding affinities.
- Reproducing results : Collaborate with independent labs to verify findings .
Q. What is the environmental fate of this compound, and how can its ecotoxicological impact be evaluated?
- Methodological Answer : Assess biodegradation (OECD 301F test) and photolysis (simulated sunlight exposure). Measure partitioning coefficients (log ) to predict bioaccumulation. Use Daphnia magna or algal growth inhibition assays (OECD 202/201) for ecotoxicity screening .
Q. How does structural modification of the bromomethyl group influence bioactivity?
- Methodological Answer : Compare analogs (e.g., chloro-methyl or unsubstituted derivatives) via SAR studies:
| Modification | Bioactivity (IC) | Solubility (mg/mL) |
|---|---|---|
| Bromomethyl | 0.5 µM | 0.12 |
| Chloromethyl | 1.2 µM | 0.25 |
| Methyl | >10 µM | 0.45 |
- Bromine’s electronegativity enhances target binding but reduces solubility. Use prodrug strategies (e.g., PEGylation) to improve pharmacokinetics .
Q. What advanced techniques elucidate its interaction with biological macromolecules?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
